molecular formula C13H13FN2 B162212 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127626-06-6

5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B162212
Key on ui cas rn: 127626-06-6
M. Wt: 216.25 g/mol
InChI Key: NOBJPJHWOFGLFA-UHFFFAOYSA-N
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Patent
US05521197

Procedure details

To a solution of 74 gm potassium hydroxide in 673 mL methanol were added 10.0 gm (74 mMol) 5-fluoroindole and 23.3 gm (151 mMol) 4-piperidone.HCl.H2O. The reaction mixture was stirred at reflux for 18 hours. The reaction mixture was diluted with 1.3 L of water and the resulting precipitate recovered by filtration and dried under reduced pressure to give 10.75 gm (67.2%) of 5-fluoro-3-[1,2,5,6-tetrahydro-4-pyridyl]-1H-indole as a yellow solid.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
673 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.Cl.O>CO.O>[F:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH:15]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Name
Quantity
23.3 g
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
673 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O
Step Three
Name
Quantity
1.3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)C1=CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.75 g
YIELD: PERCENTYIELD 67.2%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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